![molecular formula C20H24N2O2 B12947392 (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid typically involves multi-step organic synthesis techniques. The process may include the formation of the indole and pyridine rings, followed by their fusion and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or other reactive sites within the fused ring system.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Potential medicinal applications include exploring its activity as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry: In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mecanismo De Acción
The mechanism of action of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used, such as its role in inhibiting or activating certain biological processes .
Comparación Con Compuestos Similares
Trifluorotoluene: An organic compound with similar solvating properties, used in organic synthesis and as an intermediate in pharmaceuticals.
Adapalene Related Compound E: A compound used in pharmaceuticals, with similar structural features and applications.
Uniqueness: What sets (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid apart is its specific arrangement of fused rings and functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C20H24N2O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,14,16H,2,5,8-12H2,1H3,(H,23,24)/t14?,16?,20-/m0/s1 |
Clave InChI |
AJSQYKHFAJTMET-SGHGTVFPSA-N |
SMILES isomérico |
CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O |
SMILES canónico |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


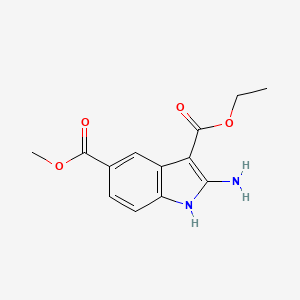
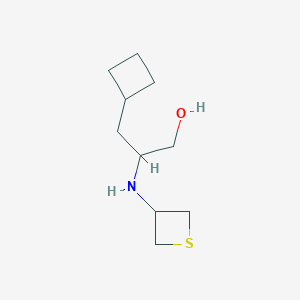
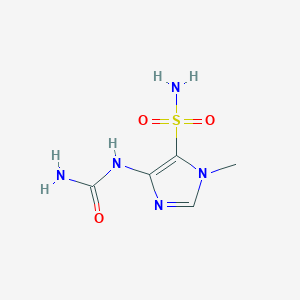
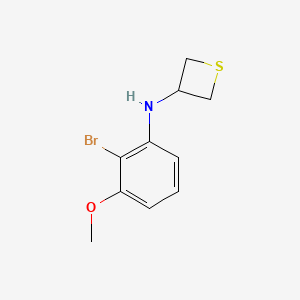
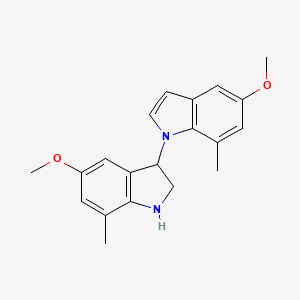
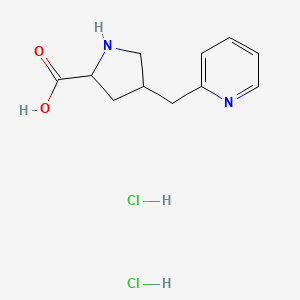
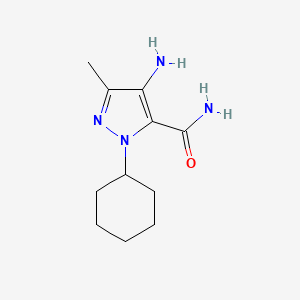
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
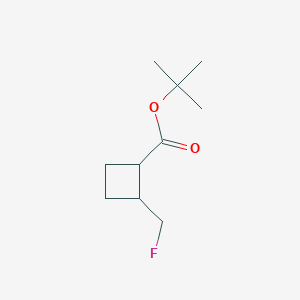
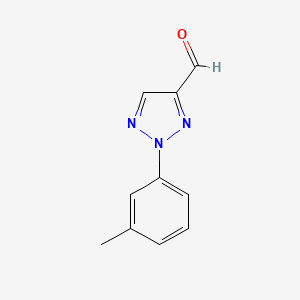
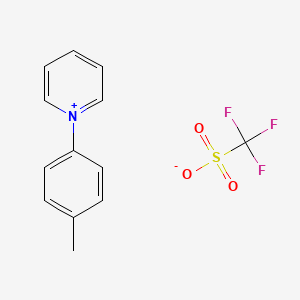
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)


